2-(3,4-Dimethoxyphenethyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C19H18N4O2S |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-7-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H18N4O2S/c1-24-16-5-3-13(11-17(16)25-2)4-6-18-21-19-20-9-7-15(23(19)22-18)14-8-10-26-12-14/h3,5,7-12H,4,6H2,1-2H3 |
InChI Key |
YGOAOYSSWLSHLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CSC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Zinc-Catalyzed Cyclocondensation
A Schiff base zinc(II) complex immobilized on magnetite nanoparticles (nano-CuFe₂O₄@SiO₂/propyl-1-(O-vanillinaldimine)[ZnCl₂]) enables efficient synthesis of triazolo[1,5-a]pyrimidines under solvent-free conditions. This catalyst facilitates the reaction between 3-amino-1,2,4-triazole, aldehydes, and acetoacetanilide at 60°C, achieving yields up to 96%. The zinc center adopts a square planar geometry during catalysis, enhancing electrophilic activation of intermediates.
Multicomponent Reactions (MCRs)
MCRs streamline the assembly of the triazolopyrimidine core. For example, a four-component reaction involving 3-amino-1,2,4-triazole, aldehydes, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, and amines in water with p-toluenesulfonic acid yields derivatives in 81–91% efficiency. This method avoids toxic solvents and aligns with green chemistry principles.
Functionalization of the Triazolopyrimidine Core
Installing the 3,4-dimethoxyphenethyl and 3-thienyl groups requires regioselective substitutions.
Electrophilic Aromatic Substitution
The electron-rich pyrimidine ring undergoes electrophilic substitution at the 7-position. Reacting the core with 3-thienylmagnesium bromide in tetrahydrofuran at −78°C introduces the thienyl group with >85% regioselectivity. Subsequent purification via column chromatography isolates the monosubstituted intermediate.
Alkylation for Phenethyl Attachment
The 2-position is functionalized via SN2 alkylation. Treating the core with 3,4-dimethoxyphenethyl bromide in dimethylformamide (DMF) at 80°C for 12 hours installs the phenethyl group. Potassium carbonate acts as a base, achieving 78% yield. Microwave-assisted conditions reduce reaction time to 2 hours with comparable efficiency.
Catalytic Innovations in Synthesis
Magnetic Nanoparticle-Supported Catalysts
The recyclable nano-CuFe₂O₄@SiO₂/propyl-1-(O-vanillinaldimine)[ZnCl₂] catalyst demonstrates five consecutive cycles without significant activity loss, as shown below:
| Cycle | Yield (%) |
|---|---|
| 1 | 96 |
| 2 | 94 |
| 3 | 92 |
| 4 | 89 |
| 5 | 86 |
Acid-Catalyzed Cyclization
Phosphoryl chloride (POCl₃) mediates cyclization of pyrimidinone precursors to chlorinated intermediates at 90°C, followed by amine displacement to introduce nitrogenous groups. This method is critical for constructing fused triazolo-pyrimidine systems.
Mechanistic Insights and Reaction Optimization
Kinetic Studies
Rate-determining steps in MCRs involve imine formation between aldehydes and amines, followed by nucleophilic attack by 3-amino-1,2,4-triazole. In situ Fourier-transform infrared (FT-IR) spectroscopy reveals intermediate accumulation at 60°C, guiding temperature optimization.
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance alkylation rates due to improved solubility of ionic intermediates. Conversely, water as a solvent in MCRs reduces environmental impact but requires surfactants to stabilize hydrophobic reactants.
Comparative Analysis of Synthetic Routes
The table below contrasts key methodologies:
Chemical Reactions Analysis
2-(3,4-Dimethoxyphenethyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the triazole and pyrimidine rings, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield reduced derivatives of the compound .
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of triazolo-pyrimidines, characterized by a triazole ring fused with a pyrimidine structure. Its molecular formula is , and it exhibits unique properties that contribute to its biological activities.
Antiviral Activity
Recent studies have highlighted the potential of triazolo-pyrimidine derivatives as antiviral agents. For instance, compounds targeting the PA-PB1 interface of the influenza A virus polymerase have shown promise in inhibiting viral replication. The structural analogs of 2-(3,4-dimethoxyphenethyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine are being investigated for similar antiviral properties .
Anticancer Properties
Triazolo-pyrimidines have been studied for their anticancer effects. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . The specific application of this compound in cancer therapy is an area of ongoing research.
Antibacterial Activity
The antibacterial properties of triazolo-pyrimidines have also been documented. Compounds derived from this class have demonstrated effectiveness against a range of bacterial strains, making them candidates for the development of new antibiotics .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be exploited in the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells .
Photovoltaic Devices
Research into the integration of triazolo-pyrimidines into photovoltaic devices has shown potential for enhancing light absorption and charge transport efficiency. This application is particularly relevant as the demand for sustainable energy solutions increases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenethyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Substituent Effects at Position 2
- Analog 6a (): Features a 4′-chlorobenzylamino group at position 2. Chlorine’s electron-withdrawing nature and benzylamino’s rigidity may favor tubulin polymerization inhibition, as reported in ref. [65] .
- 7-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl)triazolo[1,5-a]pyrimidine () : The 4-fluorobenzyl group at position 2, paired with a 3,4-dimethoxyphenyl at position 7, demonstrates selectivity for carbonic anhydrase isoforms hCA IX/XII, critical in tumor microenvironments .
Substituent Effects at Position 7
- Target Compound : The 3-thienyl group’s sulfur atom may improve metabolic stability and π-stacking compared to phenyl rings.
- Compound 15 Series () : Alkylthio substituents at position 2 and phenyl groups at position 7 (e.g., 5,7-dimethyltriazolo[1,5-a]pyrimidines) exhibit potent vasodilator activity, with para-bromo substitution enhancing efficacy by 100% at 10⁻⁴ M .
Data Tables
Table 1: Structural and Functional Comparison of Selected Triazolopyrimidines
Table 2: Impact of Substituent Properties on Activity
| Substituent Position | Electronic Effect | Steric Effect | Biological Outcome |
|---|---|---|---|
| Position 2 | Methoxy (electron-donating) | Flexible phenethyl chain | Enhanced hydrophobic binding |
| Position 7 | Thienyl (electron-rich) | Planar aromatic ring | Improved metabolic stability |
Research Findings and Implications
Substituent Flexibility: The phenethyl group at position 2 in the target compound may offer superior target engagement compared to rigid benzyl or benzylamino analogs (e.g., 6a in ) due to its conformational adaptability .
Thienyl vs. Phenyl : The 3-thienyl group at position 7 likely enhances metabolic stability and π-interactions compared to phenyl or chlorophenyl groups, as seen in and .
Methoxy Groups : The 3,4-dimethoxy motif is a recurring feature in compounds targeting enzymes like hCA IX/XII () and tubulin (), suggesting its role in optimizing binding affinity .
Biological Activity
The compound 2-(3,4-Dimethoxyphenethyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolo-pyrimidine family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its potential applications in cancer therapy and other therapeutic areas.
Structure and Properties
The structure of this compound can be described as follows:
- Chemical Formula: C16H16N4O2S
- Molecular Weight: 324.39 g/mol
This compound features a triazole ring fused with a pyrimidine moiety and substituted with dimethoxyphenethyl and thienyl groups, contributing to its unique pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested: MGC-803 (gastric cancer), HCT-116 (colon cancer), MCF-7 (breast cancer).
- Mechanism of Action: The compound inhibits the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2 and other related proteins. This inhibition results in cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells .
| Compound | IC50 (μM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| H12 | 3.91 | MCF-7 | Tubulin polymerization inhibition |
| Compound 2 | 0.53 | HCT-116 | Induction of apoptosis and G2/M phase arrest |
Antibacterial Activity
In addition to anticancer properties, triazolo-pyrimidine derivatives have shown antibacterial activity against various strains. The modification of the structure can enhance or diminish this activity:
- Target Bacteria: Methicillin-resistant Staphylococcus aureus (MRSA).
- Findings: Certain structural analogs maintained antiplatelet activity while exhibiting variable antibacterial effects depending on their modifications .
Case Studies
Several case studies have explored the biological efficacy of triazolo-pyrimidines:
-
Study on Antiproliferative Effects:
- Researchers synthesized a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives and evaluated their antiproliferative activities.
- The most active compound exhibited an IC50 value significantly lower than standard chemotherapeutic agents.
-
Antibacterial Evaluation:
- A study focused on the antibacterial properties of ticagrelor analogs highlighted the importance of structural modifications in maintaining activity against gram-positive bacteria.
- Results indicated that specific substitutions could enhance antibacterial efficacy without compromising antiplatelet effects .
Q & A
Q. Table 1: Substituent Introduction via Grignard Reagents
| Position | Reagent | Conditions | Regioselectivity | Yield (%) |
|---|---|---|---|---|
| C-7 | 3-Thienyl-MgBr | THF, 25°C | >85% | 78–82 |
| C-5 | 3,4-Dimethoxyphenethyl-MgCl | THF, 60°C | ~70% | 65–70 |
Basic: How can NMR and HRMS data resolve ambiguities in structural confirmation of triazolopyrimidine derivatives?
Methodological Answer:
1H NMR chemical shifts for protons adjacent to electron-withdrawing groups (e.g., C-7 thienyl) typically appear downfield (δ 8.5–9.0 ppm). 13C NMR distinguishes carbonyl carbons (δ 160–165 ppm) and aromatic carbons (δ 120–140 ppm). HRMS with <5 ppm mass error confirms molecular formulas. For example, 7-(3-thienyl) derivatives show a [M+H]+ peak at m/z 409.1023 (calculated: 409.1018) .
Advanced: What steric and electronic factors influence the regioselectivity of N-alkylation in 4,7-dihydrotriazolopyrimidines?
Methodological Answer:
N-alkylation selectivity at N(4) vs. N(7) is governed by steric hindrance and solvent polarity. In acetonitrile with aqueous NaOH, N(4)-alkylation predominates due to reduced steric bulk at N(4). Electron-withdrawing substituents at C-7 (e.g., 3-thienyl) further direct alkylation to N(4) by deactivating N(7) .
Q. Table 2: N-Alkylation Selectivity Under Different Conditions
| Substituent at C-7 | Solvent System | Major Product | Yield (%) |
|---|---|---|---|
| 3-Thienyl | CH₃CN/H₂O (NaOH) | N(4)-alkyl | 85 |
| Phenyl | THF/H₂O (K₂CO₃) | N(7)-alkyl | 72 |
Advanced: How do contradictory data on biological activity (e.g., microtubule stabilization vs. cytotoxicity) arise in triazolopyrimidine derivatives?
Methodological Answer:
Discrepancies stem from substituent-dependent dual mechanisms. For instance, 7-azocan-1-yl derivatives (e.g., compound 53 in ) stabilize microtubules at low concentrations (IC₅₀ = 0.2 µM) but induce cytotoxicity at higher doses (IC₅₀ = 5 µM) due to off-target kinase inhibition. Dose-response assays and kinome-wide profiling are critical to differentiate mechanisms .
Basic: What crystallization conditions yield high-quality single crystals for X-ray diffraction studies?
Methodological Answer:
Slow evaporation of a dichloromethane/hexane (1:3) mixture at 4°C produces crystals suitable for X-ray analysis. For 3,4-dimethoxyphenethyl derivatives, π-π stacking between aryl groups and hydrogen bonding (e.g., C–H···N interactions) stabilize the lattice, yielding R-factors <0.05 .
Advanced: Can computational methods predict substituent effects on the HOMO-LUMO gap of triazolopyrimidines?
Methodological Answer:
Density functional theory (DFT) at the B3LYP/6-31G* level accurately calculates electronic properties. For example, 7-(3-thienyl) substitution reduces the HOMO-LUMO gap by 0.8 eV compared to phenyl analogs, enhancing charge-transfer characteristics. Experimental validation via cyclic voltammetry shows a 0.75 eV reduction, aligning with computational data .
Basic: What chromatographic techniques optimize purity for triazolopyrimidine intermediates?
Methodological Answer:
Flash chromatography on silica gel (ethyl acetate/hexane, 3:7) resolves regioisomeric byproducts. For polar intermediates (e.g., amino esters), reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >98% purity. Retention times correlate with logP values: 7-thienyl derivatives elute 2–3 min earlier than phenyl analogs .
Advanced: How do solvent polarity and additives influence cyclocondensation yields in triazolopyrimidine synthesis?
Methodological Answer:
Polar aprotic solvents (DMF, DMSO) improve cyclization yields by stabilizing intermediates. Adding TMDP (tetramethylenediamine) in ethanol/water (1:1) enhances reaction rates by 30% via base catalysis, but its toxicity necessitates alternative bases (e.g., DBU) for safer protocols .
Q. Table 3: Solvent/Additive Effects on Cyclocondensation
| Solvent | Additive | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | None | 65 | 12 |
| Ethanol/H₂O | TMDP | 92 | 6 |
| THF | DBU | 88 | 8 |
Advanced: What strategies mitigate batch-to-batch variability in scaled-up triazolopyrimidine synthesis?
Methodological Answer:
Process analytical technology (PAT) monitors key intermediates via in-situ FTIR. Controlling Grignard addition rates (±5%) and maintaining anhydrous conditions (<50 ppm H₂O) reduce variability. Statistical DoE (Design of Experiments) identifies temperature as the critical factor (p < 0.01) for yield consistency .
Advanced: How do steric effects of 3,4-dimethoxyphenethyl groups impact binding to biological targets?
Methodological Answer:
Molecular docking shows the 3,4-dimethoxyphenethyl moiety occupies hydrophobic pockets in kinases (e.g., CDK2), with methoxy groups forming hydrogen bonds to Asp86. Comparative MD simulations reveal a 40% increase in binding residence time vs. non-methoxy analogs, explaining enhanced inhibitory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
